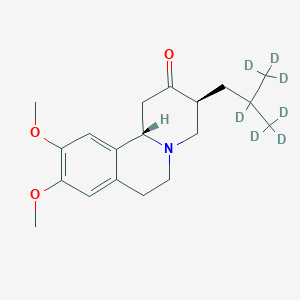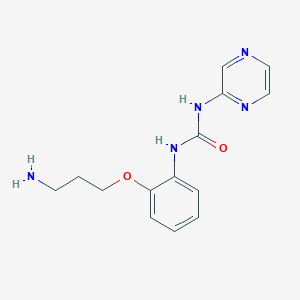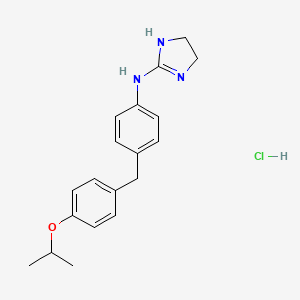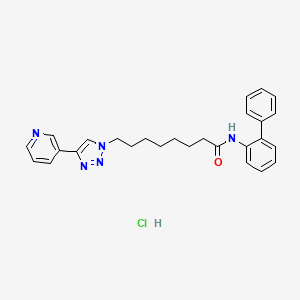
Tetrabenazine-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabenazine-d7 is a deuterated form of tetrabenazine, which is a vesicular monoamine transporter type 2 inhibitor. This compound is primarily used as an internal standard for the quantification of tetrabenazine in various analytical applications, such as gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry . The deuterium labeling in this compound provides enhanced stability and allows for more accurate quantification in analytical studies.
Wissenschaftliche Forschungsanwendungen
Tetrabenazine-d7 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of tetrabenazine and its metabolites.
Biology: Employed in studies investigating the metabolism and pharmacokinetics of tetrabenazine.
Medicine: Utilized in research on the treatment of neurodegenerative disorders, such as Huntington’s disease, where tetrabenazine is used as a therapeutic agent.
Vorbereitungsmethoden
The synthesis of tetrabenazine-d7 involves the incorporation of deuterium atoms into the tetrabenazine molecule. The synthetic route typically includes the following steps:
Deuterium Exchange Reaction: The introduction of deuterium atoms is achieved through a deuterium exchange reaction, where hydrogen atoms in the tetrabenazine molecule are replaced with deuterium.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial production methods for this compound are similar to those used for other deuterated compounds, involving large-scale deuterium exchange reactions and purification processes to ensure high purity and yield.
Analyse Chemischer Reaktionen
Tetrabenazine-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxidized products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound to its reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wirkmechanismus
The mechanism of action of tetrabenazine-d7 is similar to that of tetrabenazine. It inhibits the vesicular monoamine transporter type 2, which is responsible for transporting neurotransmitters such as dopamine, norepinephrine, and serotonin into synaptic vesicles. By inhibiting this transporter, this compound depletes the levels of these neurotransmitters in the synaptic cleft, leading to a reduction in neurotransmitter signaling . This mechanism is particularly relevant in the treatment of hyperkinetic movement disorders, such as chorea associated with Huntington’s disease.
Vergleich Mit ähnlichen Verbindungen
Tetrabenazine-d7 is compared with other similar compounds, such as:
Valbenazine: Another vesicular monoamine transporter type 2 inhibitor used for the treatment of tardive dyskinesia.
Deutetrabenazine: A deuterated form of tetrabenazine, similar to this compound, but with different deuterium labeling patterns.
The uniqueness of this compound lies in its specific deuterium labeling, which provides enhanced stability and accuracy in analytical applications.
Eigenschaften
Molekularformel |
C19H20D7NO3 |
|---|---|
Molekulargewicht |
324.47 |
IUPAC-Name |
(3S,11bS)-9,10-dimethoxy-3-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one |
InChI |
InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m0/s1/i1D3,2D3,12D |
SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC |
Synonyme |
(3R,11bR)-rel-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methyl-d3-propyl-2,3,3,3-d4)-2H-benzo[a]quinolizin-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dichloro[(2Z)-2-[(4-oxo-4H-1-benzopyran-3-yl)methylene]hydrazinecarbothioamide copper complex](/img/structure/B1150199.png)



![N-[[1-(2-Methoxyphenyl)-1H-indazol-5-yl]methyl]-2-propylpentanamide](/img/structure/B1150227.png)

